1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H24N6O and its molecular weight is 436.519. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules in biochemical reactions . It has been found to have good binding interaction with targeted amino acids . This suggests that it may interact with proteins and enzymes, influencing their function and potentially playing a role in various biochemical pathways .
Cellular Effects
Given its interactions with amino acids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been found to have good binding interaction with targeted amino acids, suggesting it may exert its effects at the molecular level through binding interactions with biomolecules . This could potentially lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound has been found to be stable at room temperature . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported in the literature.
Properties
IUPAC Name |
1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-5-19-16(2)20(15-27)25-28-21-13-9-10-14-22(21)31(25)24(19)29-23-17(3)30(4)32(26(23)33)18-11-7-6-8-12-18/h6-14,29H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUVBYPBLDESQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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